Cas no 91822-41-2 ([1,1'-Biphenyl]-2-carbonitrile,4'-amino-)

[1,1'-Biphenyl]-2-carbonitrile,4'-amino- is a biphenyl derivative featuring both a cyano (-CN) and an amino (-NH₂) functional group at the 2- and 4'-positions, respectively. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing heterocyclic compounds and pharmaceutical scaffolds. The amino group enables further derivatization through reactions such as acylation or diazotization, while the electron-withdrawing cyano group enhances its utility in cross-coupling reactions. Its biphenyl core contributes to rigidity, which can be advantageous in materials science applications. The compound is typically handled under controlled conditions due to its sensitivity. High-purity grades ensure consistent performance in research and industrial processes.
[1,1'-Biphenyl]-2-carbonitrile,4'-amino- structure
91822-41-2 structure
Product Name:[1,1'-Biphenyl]-2-carbonitrile,4'-amino-
CAS No:91822-41-2
MF:C13H10N2
MW:194.231902599335
CID:800160
PubChem ID:1393926
Update Time:2025-06-06

[1,1'-Biphenyl]-2-carbonitrile,4'-amino- Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-2-carbonitrile,4'-amino-
    • 2-(4-aminophenyl)benzonitrile
    • 4'-AMINO-BIPHENYL-2-CARBONITRILE
    • 91822-41-2
    • SCHEMBL4359377
    • DTXSID90362720
    • 4-Amino-2'-cyanobiphenyl
    • 4-(2-cyanophenyl)-aniline
    • IKAWYCDFPYMOQO-UHFFFAOYSA-N
    • MFCD05980465
    • 4'-Aminobiphenyl-2-carbonitrile
    • AKOS004117266
    • Inchi: 1S/C13H10N2/c14-9-11-3-1-2-4-13(11)10-5-7-12(15)8-6-10/h1-8H,15H2
    • InChI Key: IKAWYCDFPYMOQO-UHFFFAOYSA-N
    • SMILES: NC1C=CC(=CC=1)C1C=CC=CC=1C#N

Computed Properties

  • Exact Mass: 194.084398327g/mol
  • Monoisotopic Mass: 194.084398327g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 49.8Ų

[1,1'-Biphenyl]-2-carbonitrile,4'-amino- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB584102-1g
4'-Aminobiphenyl-2-carbonitrile; .
91822-41-2
1g
€413.80 2025-04-15
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